
2,6-Dichloroquinoline-3-methanol
Overview
Description
2,6-Dichloroquinoline-3-methanol (C₁₀H₇Cl₂NO, MW 228.07 g/mol) is a chlorinated quinoline derivative featuring a hydroxymethyl (-CH₂OH) substituent at position 3 and chlorine atoms at positions 2 and 6 on the quinoline ring. Its SMILES string (OCc1cc2cc(Cl)ccc2nc1Cl) and InChI key (RGVUMJRZROPQIV-UHFFFAOYSA-N) confirm the fused bicyclic aromatic structure with distinct electronic and steric properties due to halogenation and polar functional groups . While Sigma-Aldrich markets this compound for early-stage research, analytical data (e.g., solubility, stability) remain unpublished .
Preparation Methods
Synthetic Methodologies
Reduction of 2,6-Dichloroquinoline-3-Carboxaldehyde
The most widely documented route involves the reduction of 2,6-dichloroquinoline-3-carboxaldehyde, synthesized via Vilsmeier-Haack formylation.
Synthesis of 2,6-Dichloroquinoline-3-Carboxaldehyde
A mixture of dimethylformamide (0.125 mol) and phosphorus oxochloride (0.35 mol) is cooled to 5°C, stirred for 6 hours under reflux, and quenched in ice water. The precipitated aldehyde is recrystallized from ethyl acetate, achieving 89–92% yield.
Aldehyde Reduction to Methanol
The aldehyde is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C for 2 hours. The reaction is quenched with ice-cold water, and the product is filtered and recrystallized from ethanol, yielding 85–91% pure 2,6-dichloroquinoline-3-methanol.
Mechanistic Insight :
The reduction proceeds via nucleophilic attack of hydride ions on the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the primary alcohol.
Direct Chlorination of Quinoline-3-Methanol Derivatives
An alternative approach involves chlorinating quinoline-3-methanol precursors at positions 2 and 6.
Chlorination with Phosphorus Oxochloride (POCl₃)
Quinoline-3-methanol (1.0 equiv) is refluxed with POCl₃ (3.0 equiv) in diphenyl ether at 130–135°C for 4 hours. The mixture is cooled, neutralized with sodium bicarbonate, and extracted with dichloromethane. Despite harsh conditions, this method suffers from over-chlorination and yields ≤65%.
Regiochemical Challenges :
The electron-withdrawing methanol group deactivates the quinoline ring, directing electrophilic chlorination to positions 5 and 8 rather than 2 and 6. This necessitates protective group strategies or alternative directing agents.
Nucleophilic Substitution on 2,6-Dichloro-3-Bromoquinoline
Bromination at Position 3
2,6-Dichloroquinoline is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, introducing a bromine atom at position 3.
Hydroxymethylation
The bromide undergoes nucleophilic displacement with potassium hydroxide (KOH) in aqueous methanol at 80°C for 12 hours. This method achieves moderate yields (70–75%) but requires costly bromination steps.
Comparative Analysis of Synthetic Routes
Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|---|
Aldehyde Reduction | 2,6-Dichloro-3-carboxaldehyde | NaBH₄, MeOH | 85–91 | 98 | Requires Vilsmeier-Haack step |
Direct Chlorination | Quinoline-3-methanol | POCl₃, diphenyl ether | 60–65 | 90 | Poor regioselectivity |
Nucleophilic Substitution | 2,6-Dichloro-3-bromoquinoline | KOH, H₂O/MeOH | 70–75 | 95 | High cost of bromination |
Experimental Optimization and Scalability
Solvent Systems
- Ethanol vs. Methanol : Ethanol enhances solubility of intermediates during recrystallization, reducing tar formation.
- Diphenyl Ether : High-boiling solvent (259°C) facilitates POCl₃-mediated chlorination without decomposition.
Temperature Control
- Reduction at 0–5°C : Prevents over-reduction and preserves the quinoline ring integrity.
- Reflux at 130–135°C : Ensures complete chlorination but risks side reactions with methanol groups.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, H-4), 7.98 (d, J = 8.8 Hz, 1H, H-5), 7.62 (d, J = 8.8 Hz, 1H, H-7), 4.85 (s, 2H, CH₂OH).
- IR (KBr) : 3340 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N quinoline).
Purity Assessment
HPLC analysis with a C18 column (MeCN:H₂O = 70:30) confirms ≥98% purity, critical for pharmaceutical applications.
Industrial and Environmental Considerations
Waste Management
- POCl₃ Quenching : Excess reagent is neutralized with sodium bicarbonate to prevent HCl gas release.
- Solvent Recovery : Ethanol and diphenyl ether are distilled and reused, reducing environmental impact.
Cost Analysis
- Aldehyde Route : $120–150/kg, driven by POCl₃ and DMF costs.
- Bromination Route : $220–250/kg, limited by NBS pricing.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroquinoline-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into quinoline-3-methanol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like amines or alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
2,6-Dichloroquinoline-3-methanol has garnered attention for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.
- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity .
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 7.812 |
Staphylococcus aureus | 15.625 |
Candida albicans | 31.125 |
Antimalarial Research
The compound has been explored for its potential use in antimalarial therapies. Its structural analogs have been investigated for their ability to inhibit malaria parasites effectively. Research indicates that modifications to the quinoline structure can enhance efficacy against resistant strains of Plasmodium falciparum .
Enzyme Inhibition Studies
Research has also focused on the interaction of this compound with specific enzymes, such as cholinesterases. These studies aim to understand its potential as a multi-targeting agent for treating neurodegenerative diseases like Alzheimer's disease .
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated that the compound exhibited broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as some fungi.
Case Study 2: Synthesis of Novel Derivatives
In a synthetic chemistry study, researchers utilized this compound as an intermediate to create novel quinoline derivatives with enhanced biological activity. The study demonstrated that modifying the chlorine substituents significantly affected the biological properties of the resulting compounds .
Comparison with Related Compounds
To highlight its unique properties and applications, a comparison with similar compounds is beneficial.
Compound Name | Key Applications |
---|---|
2-Chloroquinoline | Antimicrobial and anti-inflammatory |
Chloroquine | Antimalarial |
Amodiaquine | Antimalarial with cholinesterase inhibition |
This compound | Broad-spectrum antimicrobial activity |
Mechanism of Action
The mechanism of action of 2,6-Dichloroquinoline-3-methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazine-Based Hydroxymethyl Derivative
Compound: [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (C₂₂H₁₇ClN₄O₃, MW ~420.5 g/mol)
- Key Features: Central 1,3,5-triazine core with phenoxy and chlorophenoxy substituents. Hydroxymethyl group attached to a para-aminophenyl ring. Synthesized via DIBAL-H reduction of a methyl ester precursor .
- Comparison: Size/Weight: Larger molecular framework (MW ~420 vs. 228) likely reduces solubility in polar solvents. Reactivity: Triazine’s electron-deficient core may enhance electrophilic substitution, unlike quinoline’s aromatic stability. Applications: Triazines are common in agrochemicals and kinase inhibitors, whereas chloroquinolines often target antimalarial or anticancer pathways.
Isoquinoline Carboxylate and Carboxamide Derivatives
Examples :
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f)
- Key Features: Isoquinoline backbone with methoxy, methyl, ester, or carboxamide groups.
- Comparison: Electronic Effects: Methoxy groups (electron-donating) vs. chlorine (electron-withdrawing) alter ring electron density. Functional Groups: Esters/carboxamides in isoquinolines vs. hydroxymethyl in 2,6-Dichloroquinoline-3-methanol influence hydrogen-bonding capacity and metabolic stability. Applications: Isoquinoline derivatives are explored as protease inhibitors or neuroactive agents, contrasting with chloroquinolines’ antimicrobial roles.
Tabulated Comparison of Key Attributes
Research Implications and Limitations
- Data Gaps: Limited analytical data (e.g., logP, IC₅₀) for this compound hinder direct pharmacological comparisons.
- Synthetic Challenges: The triazine derivative’s multi-step synthesis contrasts with simpler quinoline functionalization, impacting scalability.
Biological Activity
2,6-Dichloroquinoline-3-methanol is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C_10H_8Cl_2N_O and a molecular weight of approximately 233.08 g/mol. Its structure includes a quinoline ring with two chlorine substituents at positions 2 and 6, and a hydroxymethyl group at position 3.
Biological Activities
1. Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted that certain analogs demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 8-32 µg/mL.
2. Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. This compound has been evaluated for its activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies reported IC50 values comparable to those of established antimalarials like chloroquine, indicating potential as a therapeutic agent .
3. Cytotoxicity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. A notable study found that this compound exhibited selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in metabolic pathways within pathogens, disrupting their growth and reproduction.
- DNA Interaction: Quinoline derivatives often intercalate into DNA, leading to structural changes that inhibit replication and transcription processes.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,6-Dichloroquinoline-3-methanol?
The synthesis typically involves chlorination and hydroxylation steps. For example, reduction of ester groups to methanol can be achieved using reagents like DIBAL-H under controlled conditions (-70°C, 2–4 h) to prevent over-reduction . Purification often requires column chromatography (e.g., silica gel with petroleum ether/EtOAc gradients) to isolate the product from intermediates or by-products . Reaction monitoring via TLC is critical to ensure completion before work-up .
Q. How should researchers characterize this compound to confirm its structure?
Use a combination of spectroscopic and analytical methods:
- NMR : Assign peaks for aromatic protons (quinoline core) and the methanol group (δ ~4.8 ppm for -CH2OH).
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) .
- Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
- Melting point : Compare with literature values to assess purity .
Q. What safety protocols are essential when handling this compound?
Due to its chlorinated aromatic structure, wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Waste should be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalyst screening : Test Lewis acids (e.g., CAN) or bases (K2CO3) to accelerate substitution reactions .
- Solvent selection : Polar aprotic solvents like CH3CN improve nucleophilic substitution efficiency .
- Stoichiometry adjustments : Use excess DIBAL-H (4.0 equiv.) for complete ester-to-methanol reduction .
- Temperature control : Maintain low temperatures (-70°C) to suppress side reactions during reductions .
Q. How should researchers resolve contradictory spectral data for this compound derivatives?
- Cross-validate techniques : Combine NMR, MS, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, freely refine H-atom positions in crystallographic models to confirm bond lengths .
- Isotopic labeling : Use deuterated analogs (e.g., methyl-D3 groups) to distinguish overlapping signals in NMR .
- Replicate experiments : Iterate syntheses under identical conditions to identify systematic errors .
Q. What mechanistic insights explain substitution patterns in this compound derivatives?
- Nucleophilic aromatic substitution (NAS) : Electron-withdrawing groups (e.g., Cl) activate the quinoline core for substitution at positions 3 and 7. For example, phenoxy groups can displace chloride under reflux with K2CO3 .
- Steric effects : Bulky substituents at position 2 may hinder reactivity at adjacent sites, requiring elevated temperatures or prolonged reaction times .
Q. How can by-products from this compound synthesis be minimized or characterized?
- By-product identification : Use HPLC-MS or GC-MS to detect halogenated intermediates or dimerization products .
- Purification optimization : Adjust chromatography gradients (e.g., LP/EtOAc 3:5) to separate closely eluting impurities .
- Reaction quenching : Rapid cooling after completion prevents thermal degradation .
Properties
IUPAC Name |
(2,6-dichloroquinolin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUMJRZROPQIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443441 | |
Record name | 2,6-Dichloroquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017429-35-4 | |
Record name | 2,6-Dichloroquinoline-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1017429-35-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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